molecular formula C17H12BrN3O2 B15081804 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide

Cat. No.: B15081804
M. Wt: 370.2 g/mol
InChI Key: QVPYALHPZLFTPX-VXLYETTFSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinolinecarbohydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Potential use in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions. This property is due to the presence of the Schiff base, which can coordinate with metal ions through the nitrogen and oxygen atoms. The compound’s biological activity is attributed to its ability to interact with enzymes and disrupt their function, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide is unique due to its specific structure, which includes a quinoline ring and a brominated phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12BrN3O2

Molecular Weight

370.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]quinoline-2-carboxamide

InChI

InChI=1S/C17H12BrN3O2/c18-13-6-8-16(22)12(9-13)10-19-21-17(23)15-7-5-11-3-1-2-4-14(11)20-15/h1-10,22H,(H,21,23)/b19-10+

InChI Key

QVPYALHPZLFTPX-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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